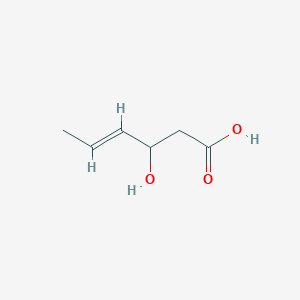

trans-3-Hydroxyhex-4-enoic acid

Beschreibung

Significance in Primary Metabolism and Specialized Metabolic Pathways

trans-3-Hydroxyhex-4-enoic acid is recognized as a primary metabolite. hmdb.ca Primary metabolites are essential for the normal growth, development, and reproduction of an organism.

The Human Metabolome Database (HMDB) classifies (4E)-3-hydroxyhex-4-enoic acid as a primary metabolite and notes its involvement in the acylcarnitine pathway in humans. hmdb.ca Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for subsequent beta-oxidation, a fundamental energy-generating process. This suggests that this compound may be an intermediate in the metabolism of certain fatty acids.

Despite its classification as a primary metabolite, detailed information regarding its specific roles in specialized metabolic pathways in organisms such as plants, insects, or microorganisms is not extensively documented in publicly available research. Specialized metabolites are compounds that are not essential for the survival of the organism but are thought to confer an advantage in specific ecological niches. Further research is needed to elucidate any potential functions of this compound in such specialized pathways.

Historical Context of its Discovery and Initial Characterization

Generally, the identification and characterization of fatty acids and their derivatives have been advanced by the development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation and structural elucidation of individual compounds from complex biological mixtures. It is likely that the characterization of this compound was achieved through such standard analytical procedures.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | aksci.comcymitquimica.comnih.govchemspider.comnih.govaablocks.com |

| Molecular Weight | 130.14 g/mol | aksci.comnih.gov |

| IUPAC Name | (4E)-3-hydroxyhex-4-enoic acid | hmdb.ca |

| Synonyms | trans-3-Hydroxy-4-hexenoic acid | nih.gov |

A comprehensive review of the scientific literature reveals a notable scarcity of information regarding the specific biosynthetic pathways and biological origins of this compound. While the provided outline requests a detailed exploration of its formation in both prokaryotic and eukaryotic systems, extensive searches have not yielded specific studies elucidating the endogenous production of this particular compound.

The fields of polyketide biosynthesis and the mevalonate (B85504) pathway are vast and well-documented areas of metabolic research. Polyketide synthases (PKSs) in prokaryotes are known to generate a wide array of complex natural products through the iterative condensation of simple acyl-CoA precursors. This process often involves dehydratase domains that introduce double bonds. Similarly, the mevalonate pathway in eukaryotes is a fundamental route for the synthesis of isoprenoids and sterols.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The lack of available research on the biosynthesis of this compound prevents a thorough discussion of its role in prokaryotic polyketide biosynthesis or its integration within eukaryotic metabolic networks as specified. Further research would be required to elucidate the potential biological origins of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-hydroxyhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNGPVEUCUWSR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26811-78-9 | |

| Record name | 4-Hexenoic acid, 3-hydroxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Biological Origins of Trans 3 Hydroxyhex 4 Enoic Acid

Involvement in Eukaryotic Metabolic Networks

Linkages to Fatty Acid Metabolism and Beta-Oxidation Pathways

The primary metabolic significance of trans-3-hydroxyhex-4-enoic acid lies in its connection to the beta-oxidation of unsaturated fatty acids. Beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, a key molecule for energy production via the citric acid cycle. wikipedia.orgaocs.org

The structure of this compound, with a hydroxyl group on the third carbon and a double bond between the fourth and fifth carbons, suggests it is an intermediate in the oxidation of a longer unsaturated fatty acid. The standard beta-oxidation pathway requires modifications to handle the double bonds of unsaturated fats. wikipedia.org Enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to reconfigure the double bonds to allow the core enzymes of beta-oxidation to proceed. aocs.org The formation of a 3-hydroxyacyl-CoA intermediate is a standard step in this process, catalyzed by enoyl-CoA hydratase. wikipedia.orgaocs.org

For transport into the mitochondrial matrix, where beta-oxidation occurs, fatty acids must be esterified to carnitine. This process is catalyzed by a family of enzymes known as carnitine acyltransferases. This compound is known to be involved in the acylcarnitine pathway, forming (4E)-3-hydroxyhex-4-enoylcarnitine. hmdb.ca This derivative is the form in which the acyl group is shuttled across the inner mitochondrial membrane.

The formation of its acylcarnitine derivative is crucial for the transport of the six-carbon acyl group of this compound into the mitochondria. Once inside, the carnitine is removed, and the resulting trans-3-hydroxyhex-4-enoyl-CoA can enter the beta-oxidation spiral. Through subsequent enzymatic reactions, it would be further metabolized to generate acetyl-CoA, which then enters the citric acid cycle to contribute to cellular energy production in the form of ATP. aocs.orglibretexts.org

Occurrence as a Metabolite in Biological Fluids and Tissues

As a metabolite, this compound is expected to be present in various biological fluids and tissues, although specific quantitative data in different matrices are not widely available.

Presence in Cell-Free Supernatants

The detection and quantification of specific secondary metabolites in the culture broth of microorganisms are crucial for understanding their biosynthesis and for optimizing production. In the case of this compound, its role as a precursor in the biosynthesis of doramectin (B1670889) by Streptomyces avermitilis suggests its likely presence in the extracellular environment of the fermentation, either through active secretion or cell lysis.

Metabolomic studies of various Streptomyces species have revealed the complexity of their extracellular metabolomes, which include a wide array of organic acids, amino acids, and other secondary metabolites. nih.govplos.orgbrieflands.combiorxiv.orgmdpi.comnih.govresearchgate.netijcmas.com These studies often employ techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify these compounds. nih.gov The analysis of fermentation broths is a common practice to monitor the production of desired compounds and to understand the metabolic state of the microorganism. brieflands.comresearchgate.netijcmas.com

Given that this compound is a known precursor for doramectin synthesis, it is reasonable to infer that it would be present in the cell-free supernatant of Streptomyces avermitilis cultures, particularly in strains engineered or fed for doramectin production. However, without specific studies aimed at its detection and quantification, providing a data table with concentration ranges is not possible at this time. Future metabolomic analyses of doramectin-producing Streptomyces avermitilis strains would be necessary to generate such data.

Advanced Synthetic Strategies and Chemical Modifications of Trans 3 Hydroxyhex 4 Enoic Acid

Enantioselective and Stereoselective Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different enantiomers can exhibit vastly different physiological effects. The synthesis of enantiopure trans-3-Hydroxyhex-4-enoic acid can be approached through several advanced strategies, including chemoenzymatic, organocatalytic, and asymmetric catalysis methods.

Chemoenzymatic Approaches for Chiral Purity

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful tool for obtaining chiral compounds with high enantiomeric purity. A common and effective chemoenzymatic strategy for resolving racemic mixtures of hydroxy acids and their esters is lipase-catalyzed kinetic resolution.

Lipases are a class of hydrolase enzymes that can enantioselectively catalyze the hydrolysis or transesterification of esters. In a kinetic resolution of a racemic ester of this compound, the lipase (B570770) would selectively acylate or deacylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer from the unreacted slow-reacting enantiomer.

While specific studies on this compound are not abundant in publicly available literature, the effectiveness of this method has been demonstrated on structurally similar β-hydroxy esters and γ- and δ-lactones. For instance, lipases from Pseudomonas species and Candida antarctica have shown excellent enantioselectivity in the resolution of various hydroxy esters. polimi.itnih.govnih.gov

Key enzymes in these resolutions include:

Lipase from Pseudomonas cepacia (PCL) : Known for its high enantioselectivity in the hydrolysis of a wide range of esters.

Lipase from Candida antarctica (CALB) : A versatile and widely used lipase in both academic and industrial settings for kinetic resolutions.

Lipase from Pseudomonas species (KW51) : Has demonstrated high efficiency in the resolution of lactones. nih.gov

The general approach involves the enzymatic hydrolysis of a racemic ester of this compound. The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture would ideally contain one enantiomer of the acid and the opposite enantiomer of the unreacted ester, which can then be separated.

| Enzyme Source | Substrate Type | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) | Reference |

| Pseudomonas sp. KW51 | δ-undecalactone | >99% | >100 | nih.gov |

| Pseudomonas sp. KW51 | δ-dodecalactone | >99% | >100 | nih.gov |

| Aspergillus niger lipase | Diethyl 1-carboxy-1-hydroxyphosphonate | - | 15.5 | mdpi.com |

| Candida rugosa lipase | Dimethyl butyryloxyphosphonate | >98% | - | mdpi.com |

This table presents data from related compounds to illustrate the potential of chemoenzymatic resolution for achieving high chiral purity.

Organocatalytic and Asymmetric Catalysis in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzymatic catalysis. For the synthesis of chiral molecules like this compound, asymmetric organocatalysis provides a powerful means to control stereochemistry.

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for a variety of asymmetric transformations. nih.gov These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions to create a chiral environment that directs the approach of a reactant to one face of the molecule over the other.

An enantioselective synthesis of a γ,δ-unsaturated β-hydroxy ester could be envisioned through an asymmetric aldol (B89426) reaction or a related carbon-carbon bond-forming reaction. For instance, an asymmetric Michael addition of a suitable nucleophile to an α,β-unsaturated aldehyde, followed by further transformations, could establish the chiral center at the C3 position.

While a direct organocatalytic synthesis of this compound is not prominently documented, related transformations highlight the potential of this approach. For example, the asymmetric synthesis of β,γ-unsaturated α-amino acids has been achieved with high efficiency using cinchona alkaloid catalysts for kinetic resolution. nih.gov

| Catalyst Type | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid | Kinetic Resolution | β,γ-Unsaturated Amino Acids | High | nih.gov |

| (8S,9S)-9-Amino(9-deoxy)epiquinine | Michael Addition | Butenone derivative | >99% | acs.org |

| Chiral Phosphoric Acid | Kinetic Resolution via Lactonization | γ-Hydroxy Ester | High | nih.gov |

This table showcases the application of organocatalysts in achieving high enantioselectivity in reactions involving structurally similar motifs.

Total Synthesis of Related Structurally Complex Natural Products Incorporating this compound Motifs

The structural motif of this compound is a component of more complex, biologically active natural products. The total synthesis of these molecules provides a platform for the development and application of advanced synthetic strategies.

One notable example is the Amaryllidaceae alkaloid (+)-trans-dihydronarciclasine . This compound possesses significant cytostatic activity and its total synthesis has been a subject of considerable interest. acs.orgacs.orgnih.gov Several synthetic routes to (+)-trans-dihydronarciclasine have been developed, some of which proceed through intermediates that contain a γ,δ-unsaturated ester functionality, which is closely related to the target molecule of this article. nih.gov

For instance, a highly stereoselective total synthesis of (+)-trans-dihydronarciclasine was achieved where three of the five stereogenic centers were created from a γ,δ-unsaturated ester functional group present in a Claisen rearrangement product. nih.gov This underscores the importance of controlling the stereochemistry of such motifs in the construction of complex molecular architectures.

The strategies employed in these total syntheses often involve:

Asymmetric conjugate additions to establish key stereocenters. acs.org

Enantioselective organocatalytic Michael additions . acs.org

Amino acid ester-enolate Claisen rearrangements to set stereochemistry. nih.gov

These syntheses not only provide access to important bioactive compounds but also drive the innovation of new synthetic methods for the stereocontrolled formation of structural units like this compound.

Derivatization for Structure-Activity Relationship Studies

To explore and optimize the biological activity of a lead compound, medicinal chemists systematically modify its structure and assess the impact of these changes on its efficacy. This process, known as structure-activity relationship (SAR) studies, is crucial for the development of new therapeutic agents. This compound serves as a versatile scaffold for such derivatization.

Generation of Bioactive Analogs

By synthesizing analogs of this compound, researchers can probe the structural requirements for its biological activity. Modifications can be made to various parts of the molecule, including the carboxylic acid, the hydroxyl group, the double bond, and the alkyl chain.

Studies on related hydroxy fatty acids have shown that structural features such as chain length, the position of the hydroxyl group, and the presence and geometry of double bonds can have a profound impact on biological activity, such as antiproliferative effects. mdpi.com For example, in a study of hydroxycinnamic acid derivatives, the presence of a C7-C8 double bond (analogous to the C4-C5 double bond in our target molecule) was found to be critical for their ability to synergize with other anticancer agents. nih.govnih.gov

Potential modifications to this compound for SAR studies could include:

Esterification or amidation of the carboxylic acid: To alter polarity and cell permeability.

Alkylation or acylation of the hydroxyl group: To probe the importance of this hydrogen-bonding moiety.

Saturation of the double bond or shifting its position: To understand the role of unsaturation and its location.

Varying the length of the alkyl chain: To investigate the effect of lipophilicity.

| Structural Modification | Potential Impact on Bioactivity | Rationale | Reference (Analogous Systems) |

| Esterification of Carboxylic Acid | Increased cell permeability, altered target binding | Masks polar group, increases lipophilicity | nih.govnih.gov |

| Saturation of C=C Double Bond | Loss or alteration of activity | Removes rigidity and specific electronic properties of the double bond | nih.govnih.gov |

| Altering Hydroxyl Position | Change in target interaction | Modifies the spatial arrangement of the key hydrogen-bonding group | mdpi.com |

| Chain Length Variation | Modified lipophilicity and binding | Affects overall solubility and fit within a binding pocket | mdpi.com |

Synthesis of Labeled this compound for Tracer Studies

To understand the metabolic fate and mechanism of action of a compound, it is often necessary to synthesize isotopically labeled versions for use in tracer studies. These labeled molecules can be tracked within biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Common isotopes used for labeling are deuterium (B1214612) (²H) and carbon-13 (¹³C), as they are stable (non-radioactive) and can be incorporated into organic molecules. clearsynth.comescholarship.orgnih.gov

A plausible synthetic route to ¹³C-labeled this compound could involve a Reformatsky reaction. For instance, a ¹³C-labeled bromoacetate (B1195939) ester could be reacted with crotonaldehyde (B89634) in the presence of a metal like indium. semanticscholar.orgmdpi.com This would introduce the ¹³C label into the carboxylic acid end of the molecule. Subsequent hydrolysis of the ester would yield the desired labeled acid.

Deuterium-labeled analogs could be prepared using various methods, including the use of deuterated reducing agents or by starting with deuterated building blocks. These labeled compounds are invaluable for in vivo metabolic studies, allowing researchers to follow the uptake, distribution, metabolism, and excretion of the molecule. nih.gov

Mechanistic Insights into the Biological Functions of Trans 3 Hydroxyhex 4 Enoic Acid

Role in Cellular Homeostasis and Energy Metabolism

There is no specific research available to detail the role of trans-3-Hydroxyhex-4-enoic acid in maintaining cellular homeostasis or its direct contribution to energy metabolism.

Impact on Specific Enzyme Activities and Metabolic Fluxes

Interaction with Enzymes of the Mevalonate (B85504) Pathway

There is no available data to suggest any interaction between this compound and the enzymes of the mevalonate pathway.

Influence on Ketogenesis Pathways

The influence of this compound on ketogenesis pathways has not been investigated in the available scientific literature.

Modulation of Signal Transduction Pathways

There is no evidence from current research to indicate that this compound modulates any specific signal transduction pathways.

Interactions with Biomolecules (Proteins, Nucleic Acids, Lipids)

Specific interactions between this compound and biomolecules such as proteins, nucleic acids, or lipids have not been documented in available research.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Trans 3 Hydroxyhex 4 Enoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like trans-3-Hydroxyhex-4-enoic acid, chemical derivatization is a crucial step to increase their volatility and improve chromatographic performance.

Optimization of Sample Preparation and Derivatization Protocols

The analysis of this compound by GC-MS from biological matrices such as plasma or tissues typically begins with a liquid-liquid extraction to isolate the analyte from complex sample components. This is often followed by a derivatization step to convert the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives.

Silylation is the most common derivatization technique for hydroxy acids. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly enhances the volatility and thermal stability of the analyte, making it amenable to GC analysis. The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) to ensure complete derivatization.

Optimization of this process involves careful consideration of the derivatization agent, solvent, temperature, and reaction time to maximize the yield of the desired derivative and minimize by-products.

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 50-550 |

Fragmentation Pattern Analysis for Structural Elucidation

Upon electron ionization in the mass spectrometer, the derivatized this compound molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a fingerprint for its identification. The fragmentation pattern of the di-TMS derivative provides valuable structural information.

Key diagnostic fragment ions are expected to arise from the cleavage of the carbon-carbon bond adjacent to the silylated hydroxyl group and the loss of methyl groups from the TMS moieties. For the di-TMS derivative of this compound, characteristic ions would include the molecular ion [M]+, a fragment corresponding to the loss of a methyl group [M-15]+, and ions resulting from the cleavage at the C3-C4 bond. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can help to distinguish it from its isomers. For instance, the fragmentation of silylated 3-hydroxy fatty acids often yields a characteristic ion resulting from the cleavage between the C3 and C4 carbons. nih.gov

Quantitative Analysis and Isotope Dilution Mass Spectrometry

For accurate quantification, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound (e.g., containing deuterium (B1214612) or carbon-13). This internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, derivatization, and GC-MS analysis, correcting for any sample loss or variations in ionization efficiency.

Quantification is achieved by measuring the ratio of the signal intensity of a characteristic ion of the native analyte to that of the corresponding ion of the labeled internal standard. A calibration curve is constructed using known concentrations of the native analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the unknown sample. This approach provides high precision and accuracy for the quantification of this compound in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

LC-MS/MS offers a powerful alternative to GC-MS, particularly for the analysis of non-volatile and thermally labile compounds in their native form, often eliminating the need for derivatization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of an analyte with a high degree of confidence. bioanalysis-zone.com For this compound (C6H10O3), the theoretical exact mass can be calculated and compared to the experimentally measured mass. This accurate mass measurement is invaluable for confirming the identity of the analyte and distinguishing it from other co-eluting compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 2: Theoretical and Measured Masses for this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

| This compound | C6H10O3 | 130.06299 | 130.0628 | -1.46 |

Tandem Mass Spectrometry for Comprehensive Structural Characterization

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for both quantification and structural elucidation. In an LC-MS/MS experiment, the precursor ion corresponding to the deprotonated molecule of this compound ([M-H]-) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.

This process, known as multiple reaction monitoring (MRM), allows for highly specific detection and quantification of the target analyte even in very complex matrices. forensicrti.org The selection of specific precursor-to-product ion transitions enhances the signal-to-noise ratio and minimizes interferences. Furthermore, the fragmentation pattern obtained from MS/MS provides detailed structural information that can be used to differentiate between isomers. For example, the position of the double bond and the hydroxyl group in different isomers of hydroxyenoic acids will lead to distinct fragmentation patterns, enabling their unambiguous identification. acs.orgbohrium.com

Table 3: Exemplary LC-MS/MS Parameters and Transitions for this compound

| Parameter | Value |

| LC Column | C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 129.05 |

| Product Ion 1 (m/z) | 85.03 (Quantifier) |

| Product Ion 2 (m/z) | 67.02 (Qualifier) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of organic molecules, including this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of its constitution and the relative orientation of substituents.

The structural confirmation of this compound is achieved by analyzing its ¹H (proton) and ¹³C (carbon-13) NMR spectra. In a typical ¹H-NMR spectrum, the chemical shift (δ) of each proton signal, its integration (the area under the signal), and its multiplicity (the splitting pattern) provide clues to its electronic environment and proximity to other protons. For instance, the protons attached to the double bond (olefinic protons) in the trans configuration are expected to exhibit a large coupling constant (J-value), typically in the range of 11-18 Hz. This large coupling constant is a diagnostic feature that confirms the trans stereochemistry of the double bond. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would appear as a distinct signal, and its coupling to adjacent protons would help to pinpoint its location at the C-3 position.

Similarly, the ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon signals can distinguish between sp³-hybridized (alkane-like), sp²-hybridized (alkene-like), and carbonyl carbons. The presence of a signal in the downfield region (typically > 170 ppm) would confirm the carboxylic acid moiety.

Table 1: Illustrative ¹H-NMR Data for a Structurally Related Compound

| Compound Name | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| trans-3-Hexenoic acid | H-2 | 3.07 | d | 7.0 |

| H-3 | 5.51-5.55 | m | - | |

| H-4 | 5.61-5.65 | m | - | |

| H-5 | 2.06 | p | 7.0 | |

| H-6 | 0.99 | t | 7.5 |

Note: This data is for trans-3-Hexenoic acid and serves as an example. The presence of a hydroxyl group in this compound would alter the chemical shifts and splitting patterns, particularly for the protons at C-2, C-3, and C-4.

In a definitive analysis of trans-3-Hydroxyhex-4-enoic acid, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for complete and unambiguous assignment of all proton and carbon signals. These advanced techniques are crucial for confirming the connectivity and stereochemistry of complex molecules.

Other Emerging Analytical Techniques

Beyond the foundational technique of NMR spectroscopy, several other emerging and advanced analytical methodologies are proving to be invaluable for the sensitive and selective analysis of hydroxy fatty acids like this compound. These methods often focus on enhancing detection limits and providing detailed structural information, particularly in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection:

Modified High-Performance Liquid Chromatography (HPLC) techniques are increasingly utilized for the analysis of hydroxy acids. One such advancement involves post-column derivatization to enable highly sensitive detection methods like chemiluminescence. For example, a method has been described where the analyte is oxidized post-column to produce oxalic acid, which then reacts with a ruthenium complex to generate a chemiluminescent signal. This approach capitalizes on the reactivity of the hydroxyl group to achieve low detection limits.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS/MS):

The coupling of ultra-high-performance liquid chromatography with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) systems, represents a powerful tool for the analysis of fatty acid derivatives. UHPLC provides rapid and efficient separation of analytes, while QTOF-MS/MS offers accurate mass measurements and detailed fragmentation patterns. This allows for both the confident identification of the target compound and its differentiation from isomers. The fragmentation data can be used to pinpoint the location of the hydroxyl group and the double bond within the molecule.

Derivatization Strategies for Enhanced Sensitivity:

To overcome challenges associated with the detection of less volatile or low-concentration hydroxy acids, derivatization techniques are often employed prior to analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). These strategies involve chemically modifying the analyte to improve its chromatographic behavior and ionization efficiency. For instance, derivatization of the carboxylic acid and hydroxyl groups can increase the volatility of the compound for GC analysis or enhance its signal in electrospray ionization mass spectrometry.

The continued development of these and other novel analytical techniques is expected to further facilitate the quantitative and qualitative analysis of this compound and related compounds in various scientific and industrial applications.

Biomarker Potential and Translational Research of Trans 3 Hydroxyhex 4 Enoic Acid

Identification as a Metabolomic Marker in Metabolic Disorders

The detection of unusual organic acids in urine has been a cornerstone in the diagnosis of inborn errors of metabolism. The unique structure of trans-3-Hydroxyhex-4-enoic acid makes it a candidate for a specific marker of metabolic dysregulation.

Association with Mitochondrial HMG-CoA Synthase Deficiency (HMCS2D)

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency (HMCS2D) is a rare, autosomal recessive disorder that impairs the body's ability to produce ketone bodies, a critical energy source during periods of fasting. This deficiency leads to episodes of hypoketotic hypoglycemia, which can be life-threatening. nih.govmedlink.comorpha.net

A key challenge in diagnosing HMCS2D is that the associated metabolic abnormalities can be nonspecific and overlap with other inborn errors of metabolism. nih.gov However, detailed analysis of urine organic acid profiles from patients with HMCS2D has led to the identification of several novel metabolites that may serve as more specific biomarkers. In a 2014 study, trans-3-hydroxyhex-4-enoate (the salt form of this compound) was provisionally identified via mass spectrometry in the urine of patients during episodes of metabolic decompensation. nih.gov The presence of this metabolite, along with other related compounds, normalized as the patients' clinical condition improved. nih.gov

This finding was significant as it pointed towards a set of unique metabolites that could help in the specific identification of HMCS2D. The study identified a total of seven novel organic acids in the urine of affected patients, with five being definitively identified through comparison with synthesized or commercial compounds. nih.gov

Below is a table of novel metabolites identified in the urine of HMCS2D patients.

| Metabolite | Identification Status |

| trans-3-Hydroxyhex-4-enoate | Provisionally Identified |

| 3,5-Dihydroxyhexanoic 1,5 lactone | Identified |

| trans-5-Hydroxyhex-2-enoate | Identified |

| 4-Hydroxy-6-methyl-2-pyrone | Identified |

| 5-Hydroxy-3-ketohexanoate | Identified |

| 3,5-Dihydroxyhexanoate | Identified |

| 3-Hydroxy-5-ketohexanoate | Provisionally Identified |

Data sourced from Pitt, J. et al. (2014). nih.gov

Differentiation from Other Inborn Errors of Metabolism

A significant challenge in diagnosing inborn errors of metabolism is the overlapping biochemical profiles. For instance, dicarboxylic aciduria (the presence of dicarboxylic acids in urine) is a hallmark of HMCS2D but is also characteristic of several fatty acid oxidation disorders. nih.govfrontiersin.org This makes it difficult to pinpoint the exact metabolic defect based on this finding alone.

The identification of a unique panel of metabolites, including this compound, offers a potential avenue for the differential diagnosis of HMCS2D. nih.gov While the presence of dicarboxylic acids is a general indicator of metabolic stress or a block in beta-oxidation, the appearance of specific unsaturated hydroxy fatty acids could point more directly to a defect in ketogenesis. nih.gov

The analysis of ratios between different 3-hydroxydicarboxylic acids has proven useful in distinguishing between other fatty acid oxidation defects, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov A similar approach, incorporating the measurement of this compound and other unique metabolites, could enhance the specificity of diagnosis for HMCS2D, distinguishing it from other conditions that present with dicarboxylic aciduria. nih.govnih.gov However, it is noted that the diagnosis of mHS deficiency can be challenging due to its nonspecific clinical and biochemical presentation. nih.gov

Role in Disease Pathophysiology and Progression

Beyond its potential as a biomarker, the presence of this compound and related metabolites may have implications for the pathophysiology of certain diseases.

Implications in Cancer Cell Metabolism and Proliferation

The metabolism of fatty acids is increasingly recognized as a critical component of cancer cell survival and proliferation. uclouvain.benorthwestern.edu Cancer cells often exhibit altered lipid metabolism, including an increased synthesis of both saturated and unsaturated fatty acids to support membrane production and as an energy source. uclouvain.be

While no direct research has been published on the role of this compound in cancer, the broader class of unsaturated fatty acids has been shown to be essential for maintaining cancer cell stemness. nih.gov Some studies suggest that an increased ratio of unsaturated to saturated fatty acids is crucial for cancer cells to retain their stem-like properties. nih.gov Furthermore, some cancer cells have been found to utilize alternative metabolic pathways to produce mono-unsaturated fatty acids, which can contribute to resistance to therapies that target fatty acid metabolism. sciencedaily.com

Other hydroxylated fatty acids, such as 2-hydroxylated fatty acids, have been investigated as potential anti-cancer agents, suggesting that different classes of hydroxy fatty acids may have diverse roles in cancer biology. nih.gov The accumulation of an unusual unsaturated hydroxy fatty acid like this compound in a metabolic disease warrants further investigation into its potential effects on cellular processes, including those relevant to cancer, although this link remains speculative at present.

Association with Urolithiasis and Renal Metabolism

Urolithiasis, the formation of kidney stones, is a condition influenced by metabolic factors, particularly the urinary excretion of certain compounds. Calcium oxalate (B1200264) stones are the most common type, and their formation can be inhibited by various substances in the urine.

Research has shown that certain dicarboxylic acids can inhibit the growth and aggregation of calcium oxalate crystals. nih.gov Specifically, dicarboxylic acids with a particular chemical structure (a HOOC-CH(R)-CH2-COOH group, where R is a hydroxyl or amino group) were found to be most effective. nih.gov This suggests that the presence and concentration of specific dicarboxylic and hydroxy-dicarboxylic acids in the urine can influence the risk of kidney stone formation.

Given that this compound is a hydroxy monocarboxylic acid, its direct role in urolithiasis has not been studied. However, the metabolic state of dicarboxylic aciduria, with which it can be associated, is relevant to renal metabolism and the pathophysiology of stone formation. Further research would be needed to determine if this specific compound has any inhibitory or promoting effect on crystal formation in the urinary tract.

Development of Diagnostic Assays and Screening Methods

The identification of this compound as a potential biomarker for HMCS2D was made possible by advanced analytical techniques, specifically urinary organic acid analysis by mass spectrometry. nih.gov The diagnosis of HMCS2D often relies on metabolic testing performed during a period of illness or fasting, as blood and urine tests can be normal during asymptomatic periods. metabolicsupportuk.org

The development of sensitive and specific diagnostic assays is crucial for the timely identification of this and other inborn errors of metabolism. The methods used in research settings, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are powerful tools for identifying and quantifying a wide range of metabolites, including novel compounds like this compound. metabolicsupportuk.org

For this compound to become a routine diagnostic marker, targeted assays would need to be developed and validated. This would involve the synthesis of a pure standard of the compound to allow for accurate quantification and the establishment of reference ranges. Such an assay could be incorporated into existing newborn screening panels or used as a second-tier test for individuals with clinical symptoms or initial screening results suggestive of a fatty acid oxidation or ketogenesis disorder. The ultimate confirmation of a diagnosis of HMCS2D still relies on genetic testing to identify mutations in the HMGCS2 gene. nih.govmetabolicsupportuk.org

Future Prospects in Personalized Medicine and Systems Biology

The distinct biochemical nature of this compound has positioned it as a molecule of significant interest for prospective uses in the fields of personalized medicine and systems biology. Its classification as a medium-chain hydroxy fatty acid and a primary metabolite suggests it is fundamentally involved in an organism's growth and development. hmdb.ca The potential for this compound to serve as a biomarker could pave the way for customized diagnostic and prognostic strategies.

In the sphere of personalized medicine, the accurate measurement of this compound levels within individuals could be instrumental in developing tailored health profiles. Fluctuations in its concentration may indicate unique metabolic characteristics, reactions to dietary changes, or a predisposition to certain health conditions. Should elevated levels be conclusively associated with a particular metabolic profile, this knowledge could inform personalized nutritional or lifestyle adjustments to reduce potential health risks. A critical step toward integrating this potential into clinical settings is the creation of highly sensitive and specific tests for this fatty acid.

From a systems biology standpoint, this compound can be seen as a component within an intricate metabolic network. A thorough understanding of its relationships with other metabolites, proteins, and genes is vital for a complete picture of its biological role. Methodologies from systems biology, such as metabolomics and metabolic profiling, are powerful tools for mapping the metabolic pathways it is part of and for deciphering how these pathways are altered in disease states. mdpi.com This network-level insight has the potential to uncover new therapeutic targets and offer a more detailed understanding of how metabolic imbalances contribute to disease. The integration of data on this compound with other "omics" data, including genomics, proteomics, and transcriptomics, will be essential to fully realize its potential in the comprehension and treatment of complex diseases.

Perspectives and Future Research Directions

Unraveling Stereoisomer-Specific Biological Activities

The biological functions of many organic molecules are intrinsically linked to their three-dimensional structure. In the case of trans-3-Hydroxyhex-4-enoic acid, which possesses a chiral center at the C3 carbon and a double bond at the C4-C5 position, different stereoisomers can exist. These isomers, such as the (3R) vs. (3S) enantiomers, may exhibit distinct interactions with enzymes, receptors, and other biological macromolecules. This principle is well-established in pharmacology, where the therapeutic effects and toxicity of a drug can be exclusive to a single stereoisomer. nih.govmdpi.com

Future research should prioritize the separate synthesis and isolation of each stereoisomer of this compound. A systematic investigation into the bioactivity of each pure isomer is crucial. For instance, studies on other hydroxy fatty acids have revealed that their biological effects, such as anti-proliferative activity, can be highly dependent on the position and stereochemistry of the hydroxyl group. mdpi.comnih.gov By studying the individual stereoisomers of this compound, researchers can elucidate which forms are biologically active and begin to understand their specific roles and mechanisms of action. This could uncover novel physiological functions or potential therapeutic applications that would be missed by studying the racemic mixture.

Interactive Table: Known Stereoisomers of 3-Hydroxyhex-4-enoic acid

| Compound Name | Synonyms | Molecular Formula | PubChem CID |

| (Z)-3-hydroxyhex-4-enoic acid | cis-3-Hydroxyhex-4-enoic acid | C6H10O3 | 44610458 nih.gov |

| (4E)-3-Hydroxy-4-hexenoic acid | This compound | C6H10O3 | 11446853 nih.govchemspider.com |

| (3S)-3-hydroxy-4-methylpent-4-enoic acid | C6H10O3 | 75481565 nih.gov |

Comprehensive Systems Biology Approaches for Pathway Interrogation

To fully comprehend the role of this compound in biological systems, a holistic approach is necessary. Systems biology, which integrates various data types to model and understand complex biological processes, offers a powerful framework for this endeavor. The Human Metabolome Database lists (4E)-3-hydroxyhex-4-enoic acid as a primary metabolite involved in the acylcarnitine pathway, suggesting its participation in fatty acid metabolism. hmdb.ca

Future research should employ systems biology strategies to thoroughly map the metabolic pathways involving this compound. This includes identifying the enzymes responsible for its synthesis and degradation, as well as its downstream metabolic products. Techniques such as flux balance analysis could be used to model the flow of metabolites through these pathways under different physiological conditions. Understanding the interconnectedness of these pathways with other metabolic networks, such as central carbon metabolism and amino acid metabolism, will provide a more complete picture of its physiological significance.

Exploring Novel Biotechnological Production Methods

The sustainable production of valuable chemicals is a key goal of modern biotechnology. While some microorganisms naturally produce short-chain hydroxy fatty acids, the yields are often low. researchgate.netbme.hu Metabolic engineering and synthetic biology offer promising avenues for the high-level production of this compound.

Researchers can explore the heterologous expression of genes encoding for the necessary biosynthetic enzymes in well-characterized microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. For example, the production of 3-hydroxypropionic acid has been successfully achieved in engineered microbes by introducing and optimizing specific metabolic pathways. nih.govnih.govmdpi.com A similar strategy could be applied for this compound. This would involve identifying the key enzymes in its biosynthetic pathway, cloning the corresponding genes, and expressing them in a suitable host. Optimization of fermentation conditions and pathway engineering to enhance precursor supply and minimize byproduct formation will be critical for achieving economically viable production.

Computational Modeling and In Silico Approaches for Structure-Function Prediction

Computational tools are invaluable for predicting the properties and functions of molecules, thereby guiding experimental research. In silico methods can be employed to model the three-dimensional structure of this compound and its stereoisomers. Molecular docking simulations can then be used to predict how these isomers might interact with the active sites of various enzymes or the binding pockets of receptors.

For instance, computational modeling has been used to understand the active site interactions of fatty acid synthases and to identify potential inhibitors. nih.gov Similar approaches could be applied to enzymes potentially involved in the metabolism of this compound. By predicting which proteins are likely to bind to this molecule, researchers can prioritize experimental validation, accelerating the discovery of its biological targets and functions. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of this compound and related molecules with their biological activities.

Integration of Omics Data for a Holistic Understanding

A comprehensive understanding of the biological role of this compound requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. Multi-omics approaches have been successfully used to investigate fatty acid metabolism in various contexts, revealing complex regulatory networks. nih.govnih.gov

Future studies should aim to generate and integrate these datasets to build a complete picture of how this compound metabolism is regulated and how it, in turn, influences other cellular processes. For example, by correlating changes in the levels of this metabolite with changes in gene and protein expression, it may be possible to identify the signaling pathways it modulates. Integrative analysis can also help to construct detailed models of the metabolic networks in which it participates, providing insights into its role in health and disease.

Q & A

Q. What experimental approaches are recommended for synthesizing and purifying trans-3-hydroxyhex-4-enoic acid with high stereochemical purity?

Synthesis of this compound requires careful control of stereochemistry. A validated method involves catalytic asymmetric hydroxylation of hex-4-enoic acid derivatives using Sharpless epoxidation-inspired protocols. Post-synthesis, purification via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) ensures removal of diastereomeric impurities. Purity should be confirmed by 1H-NMR (integrating peaks at δ 5.4–5.6 ppm for the trans-alkene and δ 4.2–4.4 ppm for the hydroxyl group) and chiral chromatography (e.g., Chiralpak AD-H column) to verify enantiomeric excess >95% .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

A combination of techniques is critical:

- 1H-NMR : Key signals include the trans-alkene protons (J = 15–16 Hz) at δ 5.4–5.6 ppm and the hydroxyl-bearing methine proton (δ 4.2–4.4 ppm).

- IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and 1700–1720 cm⁻¹ (carboxylic acid C=O).

- High-resolution mass spectrometry (HRMS) : Exact mass should match the molecular formula C₆H₁₀O₃ (130.0630 g/mol) with <3 ppm error .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound is prone to oxidation and epimerization. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests under varying pH (4–8) and temperature (4–37°C) show degradation rates increase above pH 7.0, as monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of this compound in mitochondrial disorders?

Discrepancies in urinary metabolite profiles (e.g., elevated this compound vs. adipic/glutaric acids) may arise from substrate-specific enzyme deficiencies (e.g., mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase). To resolve this:

- Use stable isotope tracing (e.g., ¹³C-labeled precursors) to track metabolic flux.

- Compare patient-derived fibroblasts with CRISPR-corrected controls under controlled nutrient conditions.

- Validate findings via LC-MS/MS quantification of acyl-carnitines and organic acids .

Q. What methodological strategies are effective for separating this compound enantiomers in complex biological matrices?

Chiral separation challenges include co-elution with structurally similar metabolites (e.g., cis isomers or hydroxylated fatty acids). Optimal approaches:

Q. How can computational modeling improve understanding of this compound’s interactions with enzymatic targets?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like enoyl-CoA hydratase. Key steps:

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

For in vitro assays (e.g., mitochondrial toxicity in HepG2 cells):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.